5-(Furan-2-yl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-yl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely recognized for its efficiency in forming carbon-carbon bonds. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The reaction is catalyzed by a palladium complex, such as XPhosPdG2/XPhos, to avoid debromination reactions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the furan and phenyl rings.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives, while reduction reactions can lead to the formation of dihydrofuran derivatives.
Cross-Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura cross-coupling reaction is a key method for synthesizing derivatives of this compound.
Common Reagents and Conditions
Reagents: Aryl and heteroaryl boronic acids, palladium catalysts (e.g., XPhosPdG2/XPhos), bases (e.g., potassium carbonate), and solvents (e.g., DMF).
Conditions: Microwave irradiation, elevated temperatures, and inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products formed from these reactions include various arylated and heteroarylated derivatives of this compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, derivatives of this compound have shown potential as inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders . Additionally, its derivatives have been explored for their anti-inflammatory and anticancer properties .
Industry
In industry, this compound is used in the development of fluorescent probes and materials for optoelectronic applications. Its ability to form stable complexes with metal ions makes it useful in the design of sensors and catalysts .
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, as MAO-B inhibitors, these compounds bind to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine . This action can help alleviate symptoms of neurodegenerative diseases like Parkinson’s disease. Additionally, the compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: A precursor in the synthesis of 5-(Furan-2-yl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar fused ring structure and exhibit various biological activities, including acting as inhibitors of specific enzymes.
5-Difluoromethyl- and 7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds are structurally similar and are synthesized using similar methods.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and biological activities. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
5-(furan-2-yl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O/c18-17(19,20)15-9-13(14-7-4-8-24-14)21-16-10-12(22-23(15)16)11-5-2-1-3-6-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRHJJFHJCPCKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.